molecular formula C20H33N3O B3881150 N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide

N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B3881150
M. Wt: 331.5 g/mol
InChI Key: DECXUKNPERYIBB-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide, also known as BP897, is a novel compound that has been extensively studied for its potential therapeutic applications. BP897 is a selective dopamine D3 receptor antagonist, which has been shown to have promising effects in the treatment of several neurological and psychiatric disorders. In

Mechanism of Action

N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide acts as a selective dopamine D3 receptor antagonist, which means that it blocks the action of dopamine at the D3 receptor site. This action leads to a decrease in the release of dopamine in the brain, which can have a therapeutic effect in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and improve motor function in animal models of Parkinson's disease. N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide has also been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide has several advantages for lab experiments. It is a highly selective dopamine D3 receptor antagonist, which makes it a useful tool for studying the role of the D3 receptor in several neurological and psychiatric disorders. However, N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide. One potential direction is the development of new drugs based on N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide's selective dopamine D3 receptor antagonist properties. Another potential direction is the study of N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide's effects on other neurotransmitter systems, such as the glutamate system. Finally, the study of N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide's effects on different animal models of neurological and psychiatric disorders could provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been shown to have promising effects in the treatment of drug addiction, schizophrenia, Parkinson's disease, and depression. N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide's selective dopamine D3 receptor antagonist properties make it a potential candidate for the development of new drugs for these disorders.

properties

IUPAC Name

N-butan-2-yl-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-4-12-22-13-8-18(9-14-22)15-20(24)23(17(3)5-2)16-19-6-10-21-11-7-19/h6-7,10-11,17-18H,4-5,8-9,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECXUKNPERYIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CC(=O)N(CC2=CC=NC=C2)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide
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N-(sec-butyl)-2-(1-propylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide

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